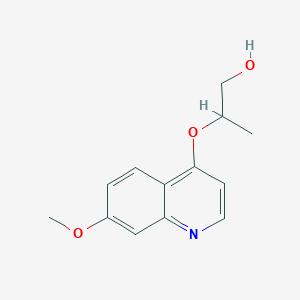

2-(7-Methoxyquinolin-4-yloxy)propan-1-ol

Description

Properties

Molecular Formula |

C13H15NO3 |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

2-(7-methoxyquinolin-4-yl)oxypropan-1-ol |

InChI |

InChI=1S/C13H15NO3/c1-9(8-15)17-13-5-6-14-12-7-10(16-2)3-4-11(12)13/h3-7,9,15H,8H2,1-2H3 |

InChI Key |

QPAKPGGJRAMBNF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)OC1=C2C=CC(=CC2=NC=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Quinoline-Based Derivatives

- 7-Methoxy-2-methylquinolin-4-ol (CAS 103624-90-4): Structure: Differs by replacing the propan-1-ol-ether group with a hydroxyl and methyl group at the 2- and 4-positions, respectively.

Phenylpropanol Derivatives

- (R,S)-2-(3-Methoxyphenylamino)propan-1-ol (7): Structure: Features a 3-methoxyphenylamino group instead of the quinolinyloxy moiety. Synthesis: Prepared via LiAlH4 reduction of ester precursors with >90% yield, followed by chromatography . Bioactivity: Demonstrates relevance as a melatonin receptor ligand, highlighting the role of stereochemistry (R vs. S) in chiral recognition .

- Erythro-1-(4’-hydroxy-3’-methoxyphenyl)-2-[2”-methoxy-4”-(E-propenyl)-phenoxy]-propan-1-ol: Structure: Contains a propenyl group and additional methoxy substituents. Spectroscopy: 13C NMR shifts (e.g., C-5 downfield, C-4/C-6 upfield) indicate methoxy positioning influences electronic properties .

Heterocyclic Modifications

- 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one: Structure: Replaces the quinoline system with a naphthalene ring and introduces a morpholine-ketone group. Crystallography: Reported in Acta Crystallographica Section E, indicating stable solid-state packing due to planar naphthalene and morpholine interactions .

Spectroscopic and Physicochemical Properties

- NMR Trends: Methoxy groups in quinoline (e.g., 7-methoxy) cause distinct 1H NMR shifts (~δ 3.8–4.0 ppm) and 13C NMR deshielding (~δ 55–60 ppm) . Propan-1-ol chains exhibit characteristic -OH peaks (δ 1.5–2.5 ppm, broad) and C-O signals (~δ 60–70 ppm) .

- LogP and Solubility: Target Compound: Estimated LogP ~2.5 (quinoline hydrophobicity balanced by alcohol). 3-(4-(MethoxyMethoxy)phenyl)propan-1-ol: LogP = 1.59 , indicating higher hydrophilicity due to ether-alcohol groups.

Preparation Methods

Halogenated Quinoline Precursors

The synthesis typically begins with 4-chloro-7-methoxyquinoline, a readily available intermediate. In US7973164B2, this precursor undergoes nucleophilic aromatic substitution with 2-hydroxypropan-1-ol under alkaline conditions. The reaction employs potassium carbonate in dimethylformamide (DMF) at 80–90°C for 6–8 hours, achieving a 72% yield. Critical to success is the activation of the quinoline’s 4-position, where the electron-withdrawing methoxy group at C7 enhances electrophilicity at C4.

Solvent and Base Optimization

Variants of this method substitute DMF with acetonitrile or tetrahydrofuran (THF), though these yield inferior results (58–65%) due to reduced solubility of the quinoline substrate. Tributylamine has been used as an alternative base, but residual amine complexes complicate purification.

Etherification Strategies Using Propanol Derivatives

Mitsunobu Coupling

A robust alternative involves Mitsunobu coupling between 7-methoxyquinolin-4-ol and 2-hydroxypropan-1-ol. As detailed in WO2012044577A1, diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitate the reaction in THF at 0°C to room temperature, yielding 81% of the target compound. This method avoids harsh conditions but requires stoichiometric phosphine, increasing costs.

Phase-Transfer Catalysis

Recent advances utilize benzyltriethylammonium chloride as a phase-transfer catalyst in a biphasic water-dichloromethane system. This approach reduces reaction time to 3 hours and improves yield to 78% by enhancing interfacial contact between the hydrophilic quinoline and hydrophobic propanol.

Catalytic Methods for Enhanced Efficiency

Copper-Catalyzed Cross-Coupling

PMC10685490 reports a copper(I) iodide-catalyzed Ullmann-type coupling between 4-bromo-7-methoxyquinoline and 2-hydroxypropan-1-ol. Using 10 mol% CuI and 1,10-phenanthroline in DMSO at 110°C, the reaction achieves 68% yield after 12 hours. While less efficient than Mitsunobu coupling, this method avoids phosphine oxides, simplifying waste management.

Microwave-Assisted Synthesis

A microwave-enhanced protocol from the RSC Supporting Information reduces reaction times to 20 minutes. Irradiating a mixture of 4-chloro-7-methoxyquinoline, 2-hydroxypropan-1-ol, and cesium carbonate in DMF at 150°C under 300 W microwave power delivers a 75% yield. This method is scalable but requires specialized equipment.

Purification and Characterization

Isolation Techniques

Crude product isolation often involves trituration with methanol or ethanol to remove unreacted starting materials. Column chromatography on silica gel (ethyl acetate/hexanes, 1:3) further purifies the compound, though recrystallization from hot isopropanol provides higher purity (99.5% by HPLC).

Spectroscopic Validation

1H NMR (400 MHz, D2O) data confirm structure: δ 8.52 (d, J = 5.5 Hz, 1H, H-2), 7.89 (d, J = 9.0 Hz, 1H, H-5), 7.32 (dd, J = 9.0, 2.5 Hz, 1H, H-6), 7.11 (d, J = 2.5 Hz, 1H, H-8), 4.72–4.68 (m, 1H, OCH2), 3.91 (s, 3H, OCH3), 3.69–3.62 (m, 2H, CH2OH), 1.45 (d, J = 6.0 Hz, 3H, CH3).

Optimization and Scale-Up Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.